5-Hydroxytryptophol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

66640-87-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

181.22 g/mol |

IUPAC Name |

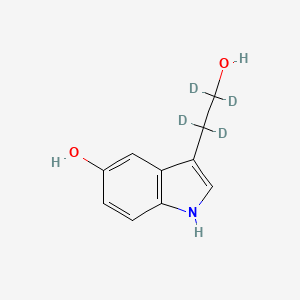

3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-indol-5-ol |

InChI |

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2/i3D2,4D2 |

InChI Key |

KQROHCSYOGBQGJ-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxytryptophol-d4: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Hydroxytryptophol-d4 (5-HTOL-d4), a deuterated isotopologue of a key serotonin metabolite. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in analytical methodologies.

Introduction

5-Hydroxytryptophol (5-HTOL) is a minor metabolite of the neurotransmitter serotonin. Under normal physiological conditions, serotonin is primarily metabolized to 5-hydroxyindoleacetic acid (5-HIAA). However, the metabolic pathway can shift towards the formation of 5-HTOL, particularly in the presence of ethanol. This makes 5-HTOL a sensitive and specific biomarker for recent alcohol consumption.[1][2] this compound, a stable isotope-labeled version of 5-HTOL, is an indispensable tool in the accurate quantification of its unlabeled counterpart in biological matrices. Its use as an internal standard in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in analytical results.[3]

Chemical and Physical Properties

This compound is characterized by the incorporation of four deuterium atoms on the ethyl side chain of the 5-hydroxytryptophol molecule. This substitution results in a nominal mass increase of four Daltons compared to the unlabeled compound, which is the basis for its utility in mass spectrometric analysis. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-indol-5-ol | [4] |

| Synonyms | 5-Hydroxy-α,α,β,β-d4-tryptophol, 5-HTOL-d4 | |

| CAS Number | 66640-87-7 | [4] |

| Molecular Formula | C₁₀²H₄H₇NO₂ | |

| Molecular Weight | 181.22 g/mol | |

| Exact Mass | 181.1041 Da | |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO (125 mg/mL with sonication) | [3] |

Synthesis of this compound

-

Preparation of a Suitable Precursor: The synthesis would likely start from a protected derivative of 5-hydroxyindole-3-acetic acid, such as ethyl 2-(5-benzyloxy-1H-indol-3-yl)acetate.

-

Deuterium Exchange: The α-protons of the acetate side chain can be exchanged for deuterium using a strong base in the presence of a deuterium source like D₂O.

-

Reduction with a Deuterated Reducing Agent: The deuterated ester can then be reduced to the corresponding alcohol using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). This step would introduce the deuterium atoms at the β-position of the ethyl side chain.

-

Deprotection: Removal of the protecting group from the 5-hydroxy position would yield the final product, this compound.

A generalized workflow for this proposed synthesis is depicted in the diagram below.

Role in Serotonin Metabolism and as an Alcohol Biomarker

5-Hydroxytryptophol is a product of serotonin metabolism. Serotonin is first oxidized by monoamine oxidase (MAO) to 5-hydroxyindole-3-acetaldehyde (5-HIAL). This intermediate is then primarily oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA). Alternatively, 5-HIAL can be reduced by alcohol dehydrogenase (ADH) to 5-hydroxytryptophol. The consumption of ethanol leads to an increase in the NADH/NAD⁺ ratio, which in turn shifts the metabolism of 5-HIAL towards the reductive pathway, resulting in elevated levels of 5-HTOL.[6] This metabolic shift is the basis for using the ratio of 5-HTOL to 5-HIAA as a sensitive and reliable marker of recent alcohol intake.

The following diagram illustrates the metabolic pathway of serotonin and the influence of ethanol.

Experimental Protocols: Application of this compound in Bioanalysis

This compound is primarily used as an internal standard in quantitative analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Table of Experimental Conditions for 5-HTOL Analysis

| Parameter | GC-MS Method | LC-MS/MS Method |

| Biological Matrix | Cerebrospinal Fluid (CSF), Urine | Urine |

| Internal Standard | This compound | This compound or its glucuronide-d4 |

| Sample Preparation | Liquid-liquid extraction, Derivatization (e.g., with pentafluoropropionic anhydride) | Solid-phase extraction (SPE) |

| Chromatographic Column | Capillary column (e.g., HP-5MS) | C18 reversed-phase column |

| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI) |

| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Detailed Experimental Workflow for Urine Sample Analysis by LC-MS/MS

The following diagram outlines a typical workflow for the quantification of 5-hydroxytryptophol glucuronide (the major urinary metabolite of 5-HTOL) using its deuterated analog as an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5-Hydroxytryptophol - LKT Labs [lktlabs.com]

- 3. 5-Hydroxytryptophol in human cerebrospinal fluid: quantitative determination by gas chromatography-mass spectrometry using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Hydroxyindoleacetaldehyde - Wikipedia [en.wikipedia.org]

A Technical Guide to 5-Hydroxytryptophol-d4: Isotopic Enrichment and Purity for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of 5-Hydroxytryptophol-d4 (5-HTOL-d4), a critical internal standard for the accurate quantification of 5-Hydroxytryptophol (5-HTOL). 5-HTOL is a significant biomarker for recent alcohol consumption, and its precise measurement is crucial in clinical diagnostics, forensic toxicology, and alcohol-related research. This document outlines the quality control data for 5-HTOL-d4, details generalized experimental protocols for its characterization, and illustrates key metabolic and analytical workflows.

Quantitative Data Summary

The isotopic enrichment and chemical purity of this compound are key parameters that ensure its suitability as an internal standard. The data from various suppliers is summarized below.

| Parameter | Specification | Supplier | Notes |

| Chemical Purity | 98.0% | MedchemExpress | Determined by NMR.[1] |

| 96% | Cdn Isotopes | ||

| >90% | Unnamed Supplier (for a derivative) | For 5-Hydroxy Tryptophol D4 Beta-D-Glucuronide Methyl Ester.[2] | |

| Isotopic Enrichment | 99.30% | MedchemExpress | [3] |

| 99 atom % D | Cdn Isotopes | [4] |

Serotonin Metabolism and the Role of 5-HTOL-d4

5-Hydroxytryptophol is a metabolite of the neurotransmitter serotonin. Under normal physiological conditions, serotonin is primarily metabolized to 5-hydroxyindoleacetic acid (5-HIAA). However, in the presence of ethanol, the metabolic pathway shifts, leading to an increased production of 5-HTOL.[5] This makes 5-HTOL a sensitive and specific biomarker for recent alcohol intake.[5] In analytical methods, 5-HTOL-d4 serves as an ideal internal standard because it co-elutes with the endogenous 5-HTOL and experiences similar ionization effects in mass spectrometry, allowing for accurate quantification by correcting for matrix effects.[6]

Quality Control Workflow for this compound

The quality control (QC) of this compound ensures its identity, purity, and isotopic enrichment, guaranteeing its reliability as an internal standard. A typical QC workflow involves several analytical techniques to confirm the chemical structure and quantify any impurities.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Mass Spectrometry for Identity and Isotopic Enrichment

Mass spectrometry (MS) is used to confirm the molecular weight of 5-HTOL-d4 and to determine its isotopic enrichment. High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurement.

-

Instrumentation : A liquid chromatography-mass spectrometry (LC-MS) system, such as a UPLC coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Sample Preparation : A dilute solution of 5-HTOL-d4 is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Chromatography :

-

Column : A C18 reversed-phase column is commonly used.[7]

-

Mobile Phase : A gradient of water and acetonitrile/methanol with a small amount of formic acid to aid ionization.

-

Flow Rate : Typical flow rates are in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray ionization (ESI) in positive mode is generally effective.

-

Data Acquisition : Data is acquired in full scan mode to observe the molecular ion cluster. The accurate mass of the [M+H]+ ion is measured.

-

Isotopic Enrichment Calculation : The relative intensities of the isotopic peaks (d0 to d4) are used to calculate the isotopic enrichment. For this compound, the primary ion of interest would be at m/z corresponding to the fully deuterated molecule.

-

NMR Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of 5-HTOL-d4 and assessing its chemical purity. Both ¹H and ¹³C NMR are utilized.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The sample is dissolved in a deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

-

¹H NMR Spectroscopy :

-

The ¹H NMR spectrum is used to confirm the presence of all expected protons and the absence of signals corresponding to the deuterated positions.

-

The integration of the signals is used to determine the relative number of protons and can be used to quantify impurities if their signals do not overlap.

-

-

¹³C NMR Spectroscopy :

-

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

-

-

Purity Determination : The purity is often determined by comparing the integral of the analyte signals to the integral of a certified reference standard of known concentration.

The use of deuterated internal standards like this compound is indispensable for the accurate quantification of their endogenous counterparts in complex biological matrices.[6][8] The rigorous quality control of these standards, ensuring high chemical purity and isotopic enrichment, is fundamental to the reliability of research and clinical findings.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

5-Hydroxytryptophol: A Comprehensive Technical Guide on its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTOL), a minor metabolite of the neurotransmitter serotonin, has emerged as a molecule of significant interest, primarily recognized for its utility as a sensitive and specific biomarker for recent alcohol consumption. However, its biological functions extend beyond this role, encompassing hypnotic, antioxidant, and vasoactive properties. This technical guide provides an in-depth exploration of the core biological functions of 5-HTOL, presenting a consolidated view of its metabolism, physiological effects, and the analytical methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted nature of this indole compound.

Introduction

5-Hydroxytryptophol (5-HTOL) is an indole compound that is a product of serotonin (5-hydroxytryptamine, 5-HT) metabolism.[1] Under normal physiological conditions, it is a minor metabolite, with the primary metabolic route of serotonin leading to the formation of 5-hydroxyindoleacetic acid (5-HIAA).[1][2] However, the metabolic pathway can be significantly shifted towards 5-HTOL production, most notably in the presence of ethanol.[1][3] This characteristic has led to its widespread use as a reliable biomarker for recent alcohol intake.[3][4] Beyond this application, 5-HTOL has demonstrated intrinsic biological activities, including hypnotic and antioxidant effects, and has been shown to influence the contractility of cerebral arteries.[5][6] This guide will delve into the known biological functions of 5-HTOL, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.

Metabolism of 5-Hydroxytryptophol

The formation of 5-HTOL is intricately linked to the metabolic cascade of serotonin.

Biosynthetic Pathway

Serotonin is first metabolized by monoamine oxidase (MAO) to form the intermediate aldehyde, 5-hydroxyindole-3-acetaldehyde (5-HIAL).[1][2] This intermediate is at a critical juncture where its fate is determined by the cellular redox state, specifically the ratio of nicotinamide adenine dinucleotide (NADH) to NAD+.

-

Oxidative Pathway: Under normal conditions, 5-HIAL is predominantly oxidized by aldehyde dehydrogenase (ALDH) to form the major metabolite, 5-HIAA.[1]

-

Reductive Pathway: Alternatively, 5-HIAL can be reduced by alcohol dehydrogenase (ADH) or aldehyde reductase to form 5-HTOL.[1]

The consumption of ethanol significantly increases the intracellular NADH/NAD+ ratio. This shift in the redox state inhibits ALDH and favors the reduction of 5-HIAL to 5-HTOL by ADH.[1] Consequently, the production and excretion of 5-HTOL are markedly increased after alcohol intake.

Visualization of the Metabolic Pathway

Elimination

5-HTOL is primarily eliminated from the body through conjugation with glucuronic acid, forming 5-hydroxytryptophol glucuronide (5-HTOL-Gluc), which is then excreted in the urine.[6][7] A smaller fraction is conjugated with sulfate.[6] The excretion of 5-HTOL is significantly elevated for 5-15 hours after alcohol consumption, providing a longer window of detection compared to ethanol itself.[3]

Quantitative Data

This section summarizes the available quantitative data related to the biological function of 5-HTOL.

Pharmacokinetic Parameters

Direct and comprehensive pharmacokinetic data for 5-HTOL in humans are limited. The available data primarily pertains to its precursor, 5-hydroxytryptophan (5-HTP).

Table 1: Pharmacokinetic Parameters of 5-Hydroxytryptophan (5-HTP) in Humans

| Parameter | Value | Conditions | Reference |

| Biological Half-life (t½) | 2.2 - 7.4 hours | Intravenous administration with carbidopa pretreatment | [8] |

| Plasma Clearance (Cl) | 0.10 - 0.23 L/kg/hour | Intravenous administration with carbidopa pretreatment | [8] |

| Apparent Volume of Central Compartment (Vc) | 0.336 ± 0.059 L/kg | Intravenous administration with carbidopa pretreatment | [9] |

| Oral Bioavailability | 48% ± 15% | Co-administered with carbidopa | [8] |

Enzyme Kinetics

The kinetics of the key enzymes involved in 5-HTOL metabolism have been studied.

Table 2: Kinetic Parameters of Enzymes in 5-HTOL Metabolism

| Enzyme | Substrate | Km | Vmax / kcat | Source | Reference |

| Alcohol Dehydrogenase (Class I γγ) | 5-Hydroxyindole-3-acetaldehyde (5-HIAL) | 33 µM | 400 min⁻¹ (kcat) | Human Liver | [6] |

| Alcohol Dehydrogenase (Class I γγ) | 5-Hydroxyindole-3-acetaldehyde (5-HIAL) | 150 µM | 40 min⁻¹ (kcat) for dismutation | Human Liver | [6] |

| UDP-Glucuronosyltransferase 1A6 (UGT1A6) | 5-Hydroxytryptophol (5-HTOL) | 135 µM | - | Expressed Human UGT1A6 | [10] |

| UDP-Glucuronosyltransferase (microsomes) | 5-Hydroxytryptophol (5-HTOL) | 134 - 156 µM | - | Human Liver Microsomes | [10] |

Concentrations in Biological Fluids

The concentration of 5-HTOL in urine and cerebrospinal fluid (CSF) is a key indicator of recent alcohol consumption.

Table 3: Concentrations of 5-Hydroxytryptophol in Human Biological Fluids

| Fluid | Condition | Concentration Range | Reference |

| Urine (Total 5-HTOL) | Control | 98 - 301 nM | [6] |

| Urine (Total 5-HTOL) | After Alcohol Consumption | 863 - 13,326 nM | [6] |

| Urine (Total 5-HTOL) | After Ingestion of Serotonin-rich Food (bananas) | 450 - 3,292 nM | [6] |

| Urine (Total 5-HTOL) | Patients with Carcinoid Tumors | 1,695 - 3,793 nM | [6] |

| Cerebrospinal Fluid (Free 5-HTOL) | Healthy Subjects | 0.33 - 2.11 ng/mL | [11] |

Physiological Effects of 5-Hydroxytryptophol

Beyond its role as a biomarker, 5-HTOL exhibits several physiological effects.

Hypnotic Activity

5-HTOL has been reported to possess hypnotic properties, inducing a short-lived sleep state in animal models.[5] This effect is likely related to its structural similarity to serotonin and melatonin, key regulators of the sleep-wake cycle.

Antioxidant Properties

5-HTOL has demonstrated marginal antioxidative properties.[5] It has been shown to inhibit the oxidation of low-density lipoprotein (LDL) in a developmental atherosclerosis model, suggesting a potential role in mitigating oxidative stress.

Vasoactive Effects on Cerebral Arteries

Studies on isolated canine cerebral arteries have shown that 5-HTOL can induce dose-dependent contractions.[6] This effect was suppressed by a serotonin receptor antagonist, suggesting that 5-HTOL may act on tryptaminergic receptors.[6] Furthermore, 5-HTOL was found to interfere with the contractile response to serotonin itself.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-HTOL.

Quantification of 5-HTOL in Urine by GC-MS

This protocol describes the determination of total 5-HTOL in urine using gas chromatography-mass spectrometry after enzymatic hydrolysis and derivatization.

Materials:

-

Urine sample

-

β-Glucuronidase/arylsulfatase solution (from Helix pomatia)

-

Phosphate buffer (pH 5.0)

-

Internal standard (e.g., deuterated 5-HTOL)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Ethyl acetate

-

Derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA)

-

GC-MS system

Procedure:

-

Enzymatic Hydrolysis: To 1 mL of urine, add 100 µL of internal standard solution and 1 mL of phosphate buffer (pH 5.0). Add 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for 16-18 hours.

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water.

-

Elute 5-HTOL with 2 mL of methanol.

-

-

Evaporation and Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue.

-

Heat at 70°C for 20 minutes.

-

Evaporate the excess reagent and solvent under nitrogen.

-

Reconstitute the residue in 50 µL of ethyl acetate.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the GC oven temperature program (e.g., initial temperature 80°C, ramp to 280°C).

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized 5-HTOL and the internal standard.

-

-

Quantification: Create a calibration curve using standard solutions of 5-HTOL and the internal standard. Calculate the concentration of 5-HTOL in the urine sample based on the peak area ratio of the analyte to the internal standard.

Assessment of Hypnotic Effect in Mice

This protocol outlines a method to evaluate the sleep-inducing properties of 5-HTOL in mice using electroencephalogram (EEG) and electromyogram (EMG) monitoring.

Materials:

-

Male C57BL/6 mice

-

5-Hydroxytryptophol

-

Vehicle (e.g., saline)

-

EEG/EMG recording system with implantable electrodes

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Surgical Implantation of Electrodes:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Implant EEG electrodes over the frontal and parietal cortices and EMG electrodes in the nuchal muscles.

-

Allow the mice to recover for at least one week.

-

-

Habituation: Acclimate the mice to the recording chambers and tethered recording cables for at least 48 hours.

-

Drug Administration:

-

Administer 5-HTOL intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg).

-

Administer the vehicle to a control group.

-

Perform administrations at the beginning of the light or dark cycle.

-

-

EEG/EMG Recording:

-

Record EEG and EMG signals continuously for at least 24 hours post-injection.

-

Digitize the signals and store them for offline analysis.

-

-

Sleep Scoring:

-

Visually or automatically score the recordings in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG patterns.

-

-

Data Analysis:

-

Calculate the total time spent in each sleep-wake state.

-

Analyze sleep latency (time to the first episode of NREM sleep) and the duration and number of sleep-wake bouts.

-

Compare the sleep parameters between the 5-HTOL-treated and vehicle-treated groups using appropriate statistical tests.

-

Measurement of Antioxidant Activity (DPPH Assay)

This protocol describes a common in vitro method to assess the free radical scavenging activity of 5-HTOL.

Materials:

-

5-Hydroxytryptophol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol, protected from light.

-

Prepare a series of dilutions of 5-HTOL and the positive control in methanol.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of 5-HTOL, the positive control, and a methanol blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Determine the IC50 value (the concentration of 5-HTOL required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

-

Signaling Pathways

The direct signaling pathways of 5-HTOL are not extensively characterized. Its primary known interaction is with the metabolic machinery of serotonin. However, its vasoactive effects suggest a direct or indirect interaction with serotonin receptors.

Interaction with Serotonin Receptors

The contraction of cerebral arteries induced by 5-HTOL, which is blocked by a serotonin antagonist, strongly suggests that 5-HTOL can act as an agonist at certain serotonin receptor subtypes.[6] The structural similarity of 5-HTOL to serotonin makes this a plausible mechanism.

Further research, such as radioligand binding assays and functional assays with a panel of cloned serotonin receptors, is necessary to fully elucidate the receptor binding profile and functional activity of 5-HTOL.

Future Directions and Conclusion

5-Hydroxytryptophol is a molecule with a dual identity: a well-established biomarker and a compound with intriguing, though less explored, biological activities. While its role in monitoring alcohol consumption is clear, its potential as a neuromodulator, antioxidant, and vasoactive agent warrants further investigation.

Key areas for future research include:

-

Comprehensive Pharmacokinetics: Elucidating the full pharmacokinetic profile of 5-HTOL in humans is crucial for understanding its systemic exposure and potential physiological effects.

-

Receptor Pharmacology: A detailed characterization of the interaction of 5-HTOL with the various serotonin receptor subtypes and other potential molecular targets is needed to understand its mechanism of action.

-

Blood-Brain Barrier Permeability: Direct experimental evidence of 5-HTOL's ability to cross the blood-brain barrier is essential to determine its potential for central nervous system effects.

-

In Vivo Efficacy: Further in vivo studies are required to confirm and expand upon the hypnotic and antioxidant effects observed in initial studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. 5-hydroxytryptophol as a marker for recent alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC determination of serotonin and its metabolites from human platelet-rich plasma; shift to 5-hydroxytryptophol formation following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. 5-Hydroxytryptophol conjugation in man: influence of alcohol consumption and altered serotonin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of l-5-hydroxytryptophan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of intravenously administered L-5-hydroxytryptophan in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary ethyl glucuronide and 5-hydroxytryptophol levels during repeated ethanol ingestion in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Hydroxytryptophol in human cerebrospinal fluid: quantitative determination by gas chromatography-mass spectrometry using a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxytryptophol: A Comprehensive Technical Guide on its Role as a Serotonin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a minor metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), has emerged as a molecule of significant interest in neurobiology and pharmacology.[1] While historically recognized primarily as a sensitive and specific biomarker for recent alcohol consumption, emerging evidence suggests that 5-HTOL may possess intrinsic biological activities, warranting a deeper investigation into its pharmacological profile.[1][2] This technical guide provides a comprehensive overview of 5-HTOL as a serotonin metabolite, detailing its biochemical synthesis, analytical quantification, and the current understanding of its physiological effects and potential signaling pathways.

Biochemical Pathway of 5-Hydroxytryptophol Formation

The synthesis of 5-HTOL is intricately linked to the catabolism of serotonin. Under normal physiological conditions, serotonin is primarily metabolized via a two-step enzymatic process.

-

Oxidative Deamination: Serotonin is first oxidized by monoamine oxidase (MAO) to form the intermediate aldehyde, 5-hydroxyindole-3-acetaldehyde (5-HIAL).[1]

-

Oxidation vs. Reduction: The metabolic fate of 5-HIAL is dependent on the cellular redox state, specifically the ratio of nicotinamide adenine dinucleotide (NADH) to its oxidized form (NAD+).[1]

-

Oxidative Pathway: In a state of low NADH/NAD+ ratio, 5-HIAL is predominantly oxidized by aldehyde dehydrogenase (ALDH) to form the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[1]

-

Reductive Pathway: Conversely, in the presence of a high NADH/NAD+ ratio, 5-HIAL is preferentially reduced by alcohol dehydrogenase (ADH) or aldehyde reductase to yield 5-Hydroxytryptophol (5-HTOL).[1]

-

The consumption of ethanol significantly elevates the intracellular NADH/NAD+ ratio, thereby shifting the metabolic equilibrium of serotonin catabolism towards the reductive pathway and leading to a substantial increase in the production of 5-HTOL.[1][3] This biochemical interaction is the basis for using the urinary 5-HTOL/5-HIAA ratio as a reliable biomarker for recent alcohol intake.[2][3]

Figure 1: Metabolic Pathway of Serotonin to 5-Hydroxytryptophol.

Quantitative Data

The concentration of 5-HTOL in biological fluids is a key indicator of altered serotonin metabolism. The following tables summarize quantitative data from various studies.

Table 1: Urinary 5-Hydroxytryptophol Levels under Various Conditions

| Condition | Analyte | Concentration Range | Reference |

| Healthy Controls | 5-HTOL/5-HIAA Ratio | 7.6 (mean) pmol/nmol | [2] |

| Healthy Controls (Abstaining) | 5-HTOL/5-HIAA Ratio | 4 - 17 pmol/nmol (97th percentile) | [2] |

| Healthy Volunteers (12h post-alcohol) | 5-HTOL/5-HIAA Ratio | Dose-dependent elevation | [2] |

| Regular Alcohol Consumers | Elevated 5-HTOL/5-HIAA Ratio | 60% of samples | [2] |

| Healthy Volunteers (post 50g ethanol) | 5-HTOL/5-HIAA Ratio | ~50-fold increase | [3] |

| Healthy Volunteers (post 80g ethanol) | 5-HTOL/5-HIAA Ratio | ~50-fold increase | [4] |

Table 2: 5-Hydroxytryptophol Levels in Cerebrospinal Fluid (CSF)

| Condition | Analyte | Concentration (mean ± SD) | Reference |

| Healthy Subjects | 5-HTOL | 4.12 ± 0.21 pmol/mL | [5] |

| Alcoholics (during intoxication) | 5-HTOL | 10.4 ± 4.4 pmol/mL | [6] |

| Alcoholics (morning after) | 5-HTOL | 4.46 ± 1.81 pmol/mL | [6] |

| Alcoholics (8 days post-intoxication) | 5-HTOL | 4.70 ± 2.47 pmol/mL | [6] |

Experimental Protocols

Accurate quantification of 5-HTOL is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Electrochemical Detection (ECD), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.

Protocol 1: HPLC-MS/MS for 5-HTOL in Human Plasma

This protocol outlines a general method for the sensitive and selective quantification of 5-HTOL in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 5-HTOL-d4) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-HTOL: Precursor ion (m/z) -> Product ion (m/z)

-

5-HTOL-d4 (IS): Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize cone voltage and collision energy for each transition.

References

- 1. benchchem.com [benchchem.com]

- 2. Urinary 5-hydroxytryptophol: a possible marker of recent alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Urinary excretion of methanol and 5-hydroxytryptophol as biochemical markers of recent drinking in the hangover state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-hydroxytryptophol in the cerebrospinal fluid and urine of alcoholics and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levels of 5-hydroxytryptophol in cerebrospinal fluid from alcoholics determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxytryptophol: A Comprehensive Technical Guide to its Discovery and Application as an Alcohol Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a minor metabolite of the neurotransmitter serotonin, has emerged as a highly specific and sensitive biomarker for recent alcohol consumption. Its formation is directly influenced by the metabolic shift induced by ethanol, making it a reliable indicator of alcohol intake, even after ethanol is no longer detectable in the body. This technical guide provides an in-depth overview of the discovery, metabolic pathways, analytical methodologies, and quantitative data related to 5-HTOL as an alcohol biomarker.

Metabolic Pathway of 5-Hydroxytryptophol and the Influence of Ethanol

Under normal physiological conditions, serotonin (5-hydroxytryptamine) is primarily metabolized via an oxidative pathway. Monoamine oxidase (MAO) converts serotonin to 5-hydroxyindole-3-acetaldehyde (5-HIAL). This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindole-3-acetic acid (5-HIAA), the major urinary metabolite.

The presence of ethanol significantly alters this pathway. The metabolism of ethanol by alcohol dehydrogenase (ADH) increases the cellular ratio of reduced nicotinamide adenine dinucleotide (NADH) to its oxidized form (NAD+). This shift in the NADH/NAD+ ratio inhibits the activity of ALDH and favors the reduction of 5-HIAL to 5-HTOL by ADH. Consequently, alcohol consumption leads to a significant increase in the production and excretion of 5-HTOL. To compensate for variations in urine dilution and dietary serotonin intake, the ratio of 5-HTOL to 5-HIAA is often used as a more robust biomarker.

Quantitative Data

The following tables summarize quantitative data on urinary 5-HTOL/5-HIAA ratios and comparison with Ethyl Glucuronide (EtG) following controlled alcohol administration.

Table 1: Urinary 5-HTOL/5-HIAA Ratio After a Single Dose of Ethanol (0.5 g/kg)

| Time Post-Administration | Mean 5-HTOL/5-HIAA Ratio (pmol/nmol) | Range (pmol/nmol) |

| Baseline (0 hours) | < 15 | < 15 |

| 2-4 hours | 120 | 80 - 160 |

| 8-12 hours | 85 | 60 - 110 |

| 24 hours | < 20 | < 20 |

Note: A cutoff value of >15 pmol/nmol is commonly used to indicate recent alcohol consumption.

Table 2: Comparison of Detection Windows for Urinary Biomarkers After a Single Dose of Ethanol (0.5 g/kg) [1][2][3]

| Biomarker | Time to Peak Concentration | Detection Window |

| Ethanol | 1-2 hours | Up to 12 hours |

| 5-HTOL/5-HIAA Ratio | 4-8 hours | 12-24 hours |

| Ethyl Glucuronide (EtG) | 2-6 hours | Up to 80 hours |

Table 3: Quantitative Comparison of 5-HTOL/5-HIAA and EtG After Repeated Ethanol Ingestion (0.4 g/kg twice daily for 8 days) [4][5]

| Biomarker | Mean Concentration Range During Drinking Period | Concentration 14-15 hours After Last Dose |

| 5-HTOL/5-HIAA Ratio | 2 - 109 nmol/µmol | < 15 nmol/µmol (returned to baseline) |

| Ethyl Glucuronide (EtG) | 1.4 - 71.0 mg/L | 11.3 ± 6.0 mg/L (still detectable) |

Experimental Protocols

Detailed methodologies for the analysis of 5-HTOL in urine are crucial for obtaining accurate and reproducible results. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of 5-HTOL requires a derivatization step to increase its volatility.

1. Sample Preparation:

-

Enzymatic Hydrolysis: To 1 mL of urine, add 100 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to deconjugate 5-HTOL glucuronide.

-

Internal Standard Spiking: Add a known amount of deuterated 5-HTOL (5-HTOL-d4) as an internal standard.

-

Liquid-Liquid Extraction: Adjust the pH of the sample to ~5 with acetate buffer. Extract the analytes with 5 mL of ethyl acetate by vortexing for 10 minutes. Centrifuge and transfer the organic layer to a clean tube. Repeat the extraction.

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.[6][7]

-

Cap the vial tightly and heat at 70°C for 30 minutes.[6]

3. GC-MS Analysis:

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Injection Mode: Splitless.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (TMS-derivatized):

-

5-HTOL: m/z 232, 305

-

5-HTOL-d4 (Internal Standard): m/z 236, 309

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 5-HTOL, often without the need for derivatization.

1. Sample Preparation:

-

Enzymatic Hydrolysis (if measuring total 5-HTOL): To 1 mL of urine, add 100 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.

-

Internal Standard Spiking: Add a known amount of deuterated 5-HTOL (5-HTOL-d4).

-

Protein Precipitation/Dilution: For a "dilute-and-shoot" method, mix 100 µL of the urine sample with 900 µL of the initial mobile phase containing the internal standard. Centrifuge to pellet any precipitates.

-

Solid-Phase Extraction (for higher sensitivity): Condition a C18 SPE cartridge. Load the hydrolyzed urine sample. Wash with a weak organic solvent. Elute with methanol. Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Flow Rate: 0.3 mL/min.

-

MS Ionization: Electrospray Ionization (ESI), positive mode.

-

MS Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-HTOL: Precursor ion (Q1) m/z 176.1 -> Product ions (Q3) m/z 131.1, 159.1

-

5-HTOL-d4 (Internal Standard): Precursor ion (Q1) m/z 180.1 -> Product ions (Q3) m/z 134.1, 163.1

-

5-HIAA: Precursor ion (Q1) m/z 192.1 -> Product ion (Q3) m/z 146.1

-

5-HIAA-d5 (Internal Standard): Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 151.1

-

-

Conclusion

5-Hydroxytryptophol has been firmly established as a valuable biomarker for the detection of recent alcohol consumption. Its direct link to the metabolic effects of ethanol provides high specificity. While its detection window is shorter than that of EtG, this can be advantageous in clinical and forensic settings where a more immediate picture of alcohol intake is required. The analytical methods of GC-MS and LC-MS/MS provide the necessary sensitivity and selectivity for the accurate quantification of 5-HTOL in biological matrices. This guide serves as a comprehensive resource for researchers and professionals in the field of alcohol research and drug development, providing the foundational knowledge and detailed methodologies for the effective utilization of 5-HTOL as a biomarker.

References

- 1. Comparison between the urinary alcohol markers EtG, EtS, and GTOL/5-HIAA in a controlled drinking experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. web.gps.caltech.edu [web.gps.caltech.edu]

- 7. mdpi.com [mdpi.com]

The Pharmacokinetics of Deuterated 5-Hydroxytryptophol: A Predictive Technical Guide

Disclaimer: Currently, there is a notable absence of publicly available preclinical or clinical studies detailing the pharmacokinetics of deuterated 5-Hydroxytryptophol (5-HTOL). This guide, therefore, provides a predictive overview based on established principles of the kinetic isotope effect (KIE), the known metabolic pathways of 5-HTOL, and general protocols for pharmacokinetic analysis of small molecules. The quantitative data and experimental protocols presented herein are hypothetical and intended to serve as a scientifically grounded framework for future research in this area.

Introduction

5-Hydroxytryptophol (5-HTOL), a metabolite of serotonin, is of significant interest as a biomarker for recent alcohol consumption. The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a strategy to favorably alter the pharmacokinetic properties of drugs. Deuteration can lead to a stronger chemical bond (C-D versus C-H), which can slow down metabolic processes, potentially leading to improved safety, tolerability, or efficacy.[1] This guide explores the theoretical pharmacokinetic profile of deuterated 5-HTOL, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future preclinical and clinical investigations.

Predicted Impact of Deuteration on 5-Hydroxytryptophol Metabolism

The metabolism of serotonin to 5-HTOL is a two-step process. First, serotonin is converted to 5-hydroxyindole-3-acetaldehyde (5-HIAL) by monoamine oxidase (MAO). Subsequently, 5-HIAL can be either oxidized to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase (ALDH) or reduced to 5-HTOL by alcohol dehydrogenase (ADH) or aldehyde reductase.[2][3] The direction of this metabolic pathway is significantly influenced by the intracellular NADH/NAD+ ratio.[2]

Deuteration of 5-HTOL at metabolically active sites is predicted to exhibit a significant kinetic isotope effect (KIE), where the rate of a reaction is altered due to isotopic substitution.[4] Specifically, deuteration of the carbon atom bearing the hydroxyl group is expected to slow the rate of oxidation of 5-HTOL back to 5-HIAL by ADH, a reversible reaction. This could lead to a longer circulating half-life of 5-HTOL.

Hypothetical Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic parameters for deuterated 5-HTOL (d-5-HTOL) compared to non-deuterated 5-HTOL. These values are illustrative and based on the predicted metabolic slowing due to the kinetic isotope effect.

| Parameter | 5-Hydroxytryptophol (5-HTOL) | Deuterated 5-Hydroxytryptophol (d-5-HTOL) | Predicted Fold Change |

| Cmax (ng/mL) | 100 | 120 | 1.2x |

| Tmax (hr) | 1.0 | 1.5 | 1.5x |

| AUC (ng·hr/mL) | 500 | 900 | 1.8x |

| t1/2 (hr) | 4.0 | 7.2 | 1.8x |

| Clearance (mL/hr/kg) | 20 | 11.1 | 0.56x |

These are hypothetical values for illustrative purposes.

Signaling and Metabolic Pathways

The metabolic fate of serotonin is intricately linked to the cellular redox state. The following diagram illustrates the key enzymatic steps and the predicted influence of deuteration.

Experimental Protocols

Hypothetical In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a potential study design to compare the pharmacokinetics of deuterated and non-deuterated 5-HTOL.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (n=5 per group)

-

Age: 8-10 weeks

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing:

-

Test Articles: 5-Hydroxytryptophol and Deuterated 5-Hydroxytryptophol.

-

Dose: 10 mg/kg.

-

Route of Administration: Oral gavage.

-

Vehicle: 0.5% methylcellulose in sterile water.

3. Sample Collection:

-

Blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood will be collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma will be separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

-

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify the concentrations of 5-HTOL and d-5-HTOL in plasma samples.

The workflow for this hypothetical study is depicted below.

Bioanalytical Method Validation (LC-MS/MS)

A robust and validated bioanalytical method is crucial for accurate pharmacokinetic analysis. The following outlines the key parameters for validating an LC-MS/MS method for the quantification of 5-HTOL and d-5-HTOL.

1. Sample Preparation:

-

Protein precipitation of plasma samples using acetonitrile.

-

Use of a deuterated internal standard (e.g., d4-5-HTOL for 5-HTOL analysis, and non-deuterated 5-HTOL for d-5-HTOL analysis).

2. Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

3. Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

4. Validation Parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.

-

Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple quality control (QC) concentrations (low, medium, and high).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Stability: Evaluation of the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term stability).

The logical relationship of the analytical system is illustrated below.

Conclusion

While direct experimental data on the pharmacokinetics of deuterated 5-Hydroxytryptophol is not yet available, this technical guide provides a predictive framework based on established scientific principles. The anticipated kinetic isotope effect resulting from deuteration is expected to slow the metabolic clearance of 5-HTOL, leading to a longer half-life and increased systemic exposure. The hypothetical pharmacokinetic parameters and detailed experimental protocols presented herein offer a valuable resource for researchers and drug development professionals to design and execute future studies to elucidate the precise pharmacokinetic profile of deuterated 5-HTOL. Such studies are warranted to explore its potential as a modified-release compound or as a tool to further understand the intricacies of serotonin metabolism.

References

- 1. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]

- 2. Effects of pressure on deuterium isotope effects of yeast alcohol dehydrogenase using alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elusive transition state of alcohol dehydrogenase unveiled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Navigating the Stability of 5-Hydroxytryptophol-d4: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated compounds like 5-Hydroxytryptophol-d4 (5-HTOL-d4) is paramount for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon available data for its non-deuterated counterpart and related indole compounds.

This compound, a deuterated analog of a serotonin metabolite, is a valuable tool in metabolic research and as an internal standard in analytical chemistry. Its stability is a critical factor that can be influenced by temperature, pH, light, and oxidative stress. Understanding these factors is essential for maintaining the compound's purity and ensuring the reliability of experimental results.

Recommended Storage and Stability

Proper storage is the first line of defense in preserving the integrity of this compound. The following table summarizes the recommended storage conditions and expected stability based on available data for 5-Hydroxytryptophol and general principles for indole-containing molecules.

| Storage Condition | Temperature | Duration | Recommendation |

| Long-Term Storage | -20°C or lower | Years | Ideal for maintaining long-term stability. Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[1] |

| Short-Term Storage | 4°C | Up to 48 hours | Suitable for temporary storage, for instance, during sample preparation. Samples should be protected from light.[1] |

| Solution (Aqueous) | 4°C or frozen | Variable | Stability is pH-dependent. A slightly acidic pH of 4-6 is recommended for enhanced stability. Avoid alkaline conditions for long-term storage.[1] |

| Protection from Light | Ambient or refrigerated | N/A | Essential for all storage conditions. Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1] |

| Inert Atmosphere | All temperatures | N/A | For maximum stability, especially for the solid compound, storage under an inert gas like argon or nitrogen is beneficial to prevent oxidation. |

Potential Degradation Pathways

This compound, being an indole derivative, is susceptible to degradation through several pathways, primarily oxidation, photodegradation, and reactions under strongly acidic or basic conditions.

Oxidation: The indole ring and the hydroxyl group are prone to oxidation. Exposure to air (oxygen) and trace metal impurities can catalyze the formation of various oxidized byproducts. The aldehyde group in a related compound, 3H-indole-2-carbaldehyde, is known to be prone to oxidation to a carboxylic acid.[2] The addition of antioxidants, such as ascorbic acid, can help mitigate oxidative degradation.[1]

Photodegradation: Indole compounds are often photosensitive and can degrade upon exposure to light, particularly UV radiation.[1] This can lead to complex reactions, including polymerization and the formation of colored degradants.

Hydrolysis and pH-mediated Degradation: While generally more stable in slightly acidic conditions, extreme pH values can promote degradation.[1] The indolenine tautomer of some indole derivatives is susceptible to hydrolysis.[2]

Thermal Degradation: At elevated temperatures, indole compounds can undergo thermal decomposition. Studies on indole have shown that at high temperatures (above 1050 K), isomerization and fragmentation occur, leading to products like benzyl cyanide, tolunitriles, acetylene, and hydrogen cyanide.[3] While these extreme conditions are not typical for storage, they provide insight into the molecule's intrinsic stability.

References

The In Vivo Landscape of 5-Hydroxytryptophol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 5-Hydroxytryptophol (5-HTOL) in vivo. It delves into its metabolic origins, physiological concentrations in various biological matrices, and the established methodologies for its quantification. This document also explores the known signaling pathways of its parent compound, serotonin, to provide context for potential, yet unelucidated, biological activities of 5-HTOL.

Metabolic Pathway of 5-Hydroxytryptophol

5-Hydroxytryptophol is a minor metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] Under normal physiological conditions, serotonin is primarily metabolized via oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde (5-HIAL).[1][2] This intermediate is then predominantly oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindole-3-acetic acid (5-HIAA), the major urinary metabolite of serotonin.[1][2]

A smaller fraction of 5-HIAL is reduced by alcohol dehydrogenase (ADH) and aldehyde reductase to 5-HTOL.[1] The direction of this metabolic pathway is significantly influenced by the intracellular NADH/NAD+ ratio.[1] The consumption of ethanol, which is metabolized by ADH and leads to an increase in the NADH/NAD+ ratio, shifts the equilibrium towards the reductive pathway, resulting in a significant increase in 5-HTOL production.[1][3]

Quantitative Data on Natural Occurrence

The endogenous concentrations of 5-HTOL have been quantified in various biological fluids and tissues in both humans and animal models. The following tables summarize these findings under basal, alcohol-free conditions.

Table 1: Endogenous Concentrations of 5-Hydroxytryptophol in Human Biological Fluids

| Biological Matrix | Concentration | Notes |

| Cerebrospinal Fluid (CSF) | 4.22 ± 0.15 pmol/mL (SEM)[4] | Healthy control subjects. |

| 4.12 ± 0.21 pmol/mL[5] | Healthy subjects. | |

| 3.31 ± 0.94 pmoles/ml | Control group for a study on alcoholics. | |

| 0.1 - 33 ng/mL (free 5-HTOL)[6] | Patients with leukemia and neurological disorders. | |

| Urine | 109 ± 20 pmoles/ml[5] | Healthy subjects. Only 1% in free form. |

| Urinary excretion rate: 14.6 ± 2.9 pmoles/µmoles creatinine[5] | Healthy subjects. | |

| Normally below 0.2 µM (total)[7] | ||

| 5-HTOL/5-HIAA ratio: 7.6 (pmoles 5-HTOL/nmoles 5-HIAA)[8] | 69 persons abstaining from alcohol. | |

| Plasma | Free: 0.9 ± 0.3 pmoles/ml (SEM) | |

| Total: 2.9 ± 0.8 pmoles/ml (SEM) |

Table 2: Endogenous Concentrations of 5-Hydroxytryptophol in Rat Biological Tissues

| Biological Tissue | Concentration (Free 5-HTOL) | Concentration (Total 5-HTOL) |

| Brain (regions) | 11.4 - 56.1 pmoles/g | 16.2 - 77.1 pmoles/g |

| Plasma | 1.34 ± 0.06 pmoles/ml (SEM) | 21.6 ± 1.6 pmoles/ml (SEM) |

Experimental Protocols for Quantification

The accurate quantification of 5-HTOL in biological matrices is crucial for research and clinical applications. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or electrochemical detection.

Sample Preparation

Solid-Phase Extraction (SPE) for Urine Samples:

-

Enzymatic Hydrolysis: To measure total 5-HTOL (free and conjugated), urine samples are typically treated with β-glucuronidase to hydrolyze the glucuronide conjugates.[7]

-

Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.[9]

-

Sample Loading: The pre-treated urine sample, with an added internal standard (e.g., deuterated 5-HTOL), is loaded onto the conditioned SPE cartridge.[9]

-

Washing: The cartridge is washed with 1 mL of ultrapure water to remove interfering substances.

-

Elution: 5-HTOL is eluted from the cartridge with a suitable solvent, such as methanol.[9]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for HPLC analysis or derivatized for GC-MS analysis.

Liquid-Liquid Extraction for Cerebrospinal Fluid Samples:

-

Internal Standard Addition: A deuterated analog of 5-HTOL is added to the CSF sample as an internal standard.

-

Extraction: The sample is acidified, and 5-HTOL is extracted into an organic solvent such as chloroform.

-

Evaporation: The organic layer is separated and evaporated to dryness.

-

Derivatization: The dried extract is derivatized, for example, with pentafluoropropionic anhydride, to make it volatile for GC-MS analysis.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A capillary column suitable for the separation of derivatized indoles.

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature gradient is used to ensure the separation of the analyte from other components.

-

Ionization Mode: Electron Impact (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high specificity and sensitivity, monitoring characteristic ions of the derivatized 5-HTOL and the internal standard.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS) or Electrochemical Detection (EC):

-

Column: A C18 reversed-phase column is typically used.[9]

-

Mobile Phase: An isocratic or gradient elution with a suitable buffer system.

-

Detection (LC-MS): Electrospray ionization (ESI) in positive ion mode is often employed, with the mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantification.[9]

-

Detection (HPLC-EC): An electrochemical detector is set at an appropriate oxidation potential (e.g., +0.60 V vs. Ag/AgCl) to detect the electroactive 5-HTOL.[7]

Signaling Pathways

Direct signaling pathways initiated by 5-Hydroxytryptophol have not been extensively documented in the scientific literature.[1] There is currently a lack of data on the binding affinity of 5-HTOL to serotonin receptors or its direct effects on second messenger systems.[1]

However, due to its structural similarity to serotonin, it is plausible that 5-HTOL may interact with the serotonergic system. Serotonin exerts its diverse physiological effects through a family of at least 14 receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase (affecting cAMP levels) and phospholipase C (leading to the generation of inositol triphosphate and diacylglycerol).[10][11]

The following diagram illustrates the major signaling pathways activated by serotonin, which may serve as a reference for future investigations into the potential biological activities of 5-HTOL.

Conclusion

5-Hydroxytryptophol is an endogenously produced metabolite of serotonin, with its formation being significantly enhanced by the consumption of alcohol. Its basal concentrations in various biological fluids are in the low nanomolar to picomolar range. Robust and sensitive analytical methods, primarily GC-MS and HPLC-based techniques, have been well-established for its quantification. While the direct biological roles and signaling pathways of 5-HTOL remain to be fully elucidated, its close structural relationship to serotonin suggests the potential for interaction with the serotonergic system. Further research is warranted to explore the direct pharmacological and physiological effects of this intriguing endogenous compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Hydroxytryptophol and 5-hydroxyindoleacetic acid levels in rat brain: effects of various drugs affecting serotonergic transmitter mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human alcohol dehydrogenases and serotonin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-hydroxytryptophol in human cerebrospinal fluid: conjugation, concentration gradient, relationship to 5-hydroxyindoleacetic acid, and influence of hereditary factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-hydroxytryptophol in the cerebrospinal fluid and urine of alcoholics and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass fragmentography of 5-hydroxytryptophol and 5-methoxytryptophol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of urinary 5-hydroxytryptophol by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary 5-hydroxytryptophol: a possible marker of recent alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin - Wikipedia [en.wikipedia.org]

- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxytryptophol-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxytryptophol-d4 (5-HTOL-d4), a deuterated analog of a key serotonin metabolite. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in analytical methodologies.

Core Compound Data

This compound serves as an essential internal standard for the accurate quantification of endogenous 5-Hydroxytryptophol (5-HTOL) in various biological matrices. Its isotopic labeling ensures precise measurements in mass spectrometry-based assays.

| Property | Value |

| CAS Number | 66640-87-7 |

| Molecular Weight | 181.22 g/mol |

| Molecular Formula | C₁₀H₇D₄NO₂ |

| Synonyms | 1H-Indole-3-ethan-α,α,β,β-d4-ol, 5-hydroxy- |

| 3-(2-Hydroxyethyl-1,1,2,2-d4)-1H-indol-5-ol |

Metabolic Pathway of Serotonin to 5-Hydroxytryptophol

5-Hydroxytryptophol is a minor metabolite of the neurotransmitter serotonin. The metabolic pathway is significantly influenced by the presence of ethanol, which shifts the equilibrium towards the formation of 5-HTOL. This makes 5-HTOL a reliable biomarker for recent alcohol consumption.

Experimental Protocols

Representative Synthesis of this compound

Materials:

-

5-Hydroxytryptophol

-

Deuterated methanol (CD₃OD)

-

Deuterated sulfuric acid (D₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sealed reaction tube

Procedure:

-

Prepare a 20 wt % D₂SO₄ solution in CD₃OD.

-

Dissolve 5-Hydroxytryptophol in the acidic deuterated methanol solution in a sealed tube.

-

Heat the reaction mixture at 60-90°C. The reaction progress should be monitored by ¹H NMR spectroscopy to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly neutralize the mixture by pouring it into a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude deuterated product.

-

Purify the product using column chromatography to obtain this compound.

Quantification of 5-Hydroxytryptophol in Biological Samples using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of 5-HTOL in biological samples such as urine and cerebrospinal fluid. The following is a generalized protocol for the analysis of alcohol biomarkers.[1]

Sample Preparation (Urine):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

-

Add 10 µL of the this compound internal standard solution.

-

Vortex the sample for 10 seconds.

-

For the analysis of conjugated 5-HTOL, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is required prior to extraction.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte.

-

Elute the analyte and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Transitions to Monitor:

-

5-Hydroxytryptophol: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Quantify the concentration of 5-Hydroxytryptophol in the samples by interpolating their peak area ratios from the calibration curve.

References

Methodological & Application

The Use of 5-Hydroxytryptophol-d4 as an Internal Standard in the LC-MS/MS Quantification of 5-Hydroxytryptophol

Application Note and Protocol

Introduction

5-Hydroxytryptophol (5-HTOL), a minor metabolite of serotonin, has emerged as a significant biomarker, particularly for the monitoring of recent alcohol consumption. The accurate and precise quantification of 5-HTOL in complex biological matrices such as urine and plasma is crucial for clinical diagnostics, forensic toxicology, and research in neuropharmacology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this analysis. The use of a stable isotope-labeled internal standard, such as 5-Hydroxytryptophol-d4 (5-HTOL-d4), is essential for correcting matrix effects, variations in sample preparation, and instrument response, thereby ensuring the reliability and accuracy of the results.[1] This document provides a detailed protocol for the quantification of 5-HTOL in urine using LC-MS/MS with 5-HTOL-d4 as an internal standard.

Principle

The methodology involves the addition of a known concentration of 5-HTOL-d4 to urine samples, followed by solid-phase extraction (SPE) to isolate the analyte and internal standard from interfering matrix components. The purified extract is then analyzed by LC-MS/MS. The chromatographic separation resolves 5-HTOL from other endogenous compounds, and the mass spectrometer provides highly selective detection based on the mass-to-charge ratio (m/z) of the precursor and product ions. By calculating the peak area ratio of 5-HTOL to 5-HTOL-d4, accurate quantification is achieved, as the internal standard compensates for variations throughout the analytical process.

Serotonin Metabolism and 5-HTOL Formation

Serotonin is primarily metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde (5-HIAL). Under normal physiological conditions, 5-HIAL is predominantly oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA). However, in the presence of ethanol, the increased NADH/NAD+ ratio resulting from alcohol metabolism shifts the equilibrium, favoring the reduction of 5-HIAL by alcohol dehydrogenase (ADH) to 5-HTOL. This metabolic shift is the basis for using the 5-HTOL/5-HIAA ratio as a sensitive biomarker for recent alcohol intake.

References

Quantitative Analysis of 5-Hydroxytryptophol (5-HTOL) in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxytryptophol (5-HTOL) is a minor metabolite of serotonin. Its formation is significantly increased after ethanol consumption, making it a sensitive and specific biomarker for recent alcohol intake.[1][2] Accurate and reliable quantification of 5-HTOL in urine is crucial for clinical and forensic toxicology, as well as for research in alcohol-related disorders. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the determination of 5-HTOL.[1] This application note provides a detailed protocol for the quantitative analysis of 5-HTOL in human urine using GC-MS with 5-HTOL-d4 as an internal standard. The method involves enzymatic hydrolysis of 5-HTOL glucuronide, solid-phase extraction (SPE) for sample cleanup, and derivatization to enhance volatility for GC-MS analysis.

Principle

In urine, 5-HTOL is primarily present as its glucuronide conjugate.[2] To measure the total 5-HTOL concentration, an enzymatic hydrolysis step using β-glucuronidase is employed to cleave the glucuronide moiety. Following hydrolysis, the sample is purified and concentrated using solid-phase extraction (SPE). Due to the polar nature of 5-HTOL, a derivatization step is necessary to increase its volatility and thermal stability for GC-MS analysis.[1] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique for this purpose. The derivatized 5-HTOL is then analyzed by GC-MS, and for accurate quantification, a deuterated internal standard, 5-HTOL-d4, is used to compensate for any variability during sample preparation and analysis.

Materials and Reagents

-

5-Hydroxytryptophol (5-HTOL) standard

-

5-Hydroxytryptophol-d4 (5-HTOL-d4) internal standard

-

β-Glucuronidase from Helix pomatia

-

Phosphate buffer (pH 7.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Ethyl acetate (GC grade)

-

Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Ultrapure water

-

Human urine (drug-free)

Experimental Protocols

Sample Preparation

-

Enzymatic Hydrolysis:

-

To 1 mL of urine sample in a glass tube, add 50 µL of 5-HTOL-d4 internal standard solution (1 µg/mL in methanol).

-

Add 1 mL of phosphate buffer (0.1 M, pH 7.0).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute 5-HTOL and 5-HTOL-d4 with 3 mL of ethyl acetate.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried residue, add 50 µL of silylation reagent (BSTFA + 1% TMCS).

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

5-HTOL-TMS derivative: Monitor ions such as m/z 232, 305

-

5-HTOL-d4-TMS derivative: Monitor ions such as m/z 236, 309

-

Data Presentation

The quantitative performance of the method should be validated to ensure its reliability. The following table summarizes the typical validation parameters for the GC-MS analysis of 5-HTOL in urine.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (RSD%) | |

| - Intra-assay | < 5% |

| - Inter-assay | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

Visualizations

Serotonin Metabolism and 5-HTOL Formation

The following diagram illustrates the metabolic pathway of serotonin, highlighting the influence of ethanol on the production of 5-HTOL.

Experimental Workflow

The diagram below outlines the complete experimental workflow from urine sample collection to the final data analysis.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantitative analysis of 5-HTOL in human urine. The use of a deuterated internal standard and a thorough sample preparation procedure, including enzymatic hydrolysis and solid-phase extraction, ensures high accuracy and precision. This application note and protocol can be readily implemented in clinical and research laboratories for the routine monitoring of recent alcohol consumption.

References

Application Note and Protocol: Quantitative Analysis of 5-Hydroxytryptophol in Cerebrospinal Fluid Using 5-Hydroxytryptophol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a minor metabolite of serotonin, is gaining prominence as a biomarker in neuroscience and clinical research.[1] Its levels in cerebrospinal fluid (CSF) can provide insights into central nervous system serotonin turnover and have been investigated in relation to alcohol consumption and various neurological disorders.[2] Accurate and precise quantification of 5-HTOL in CSF is crucial for these studies. The stable isotope-labeled internal standard, 5-Hydroxytryptophol-d4 (5-HTOL-d4), is instrumental in achieving reliable results by correcting for matrix effects and variations during sample preparation and analysis.[3] This document provides a detailed protocol for the quantification of 5-HTOL in human CSF using gas chromatography-mass spectrometry (GC-MS) with 5-HTOL-d4 as an internal standard.

Biochemical Pathway of 5-Hydroxytryptophol